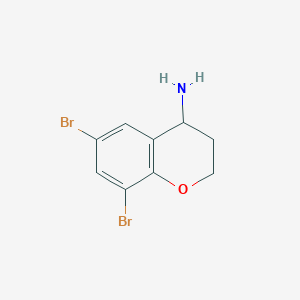

6,8-Dibromochroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-Dibromochroman-4-amine is an organic compound characterized by the presence of bromine atoms at the 6th and 8th positions of the chroman ring, and an amine group at the 4th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochroman-4-amine typically involves the bromination of chroman-4-amine. One common method includes the reaction of chroman-4-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th and 8th positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial formation of chroman-4-amine followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the bromination process .

Análisis De Reacciones Químicas

Types of Reactions: 6,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products:

Oxidation: Formation of dibromoquinones.

Reduction: Formation of chroman-4-amine.

Substitution: Formation of substituted chroman-4-amines with various functional groups.

Aplicaciones Científicas De Investigación

6,8-Dibromochroman-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 6,8-Dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Chroman-4-amine: Lacks the bromine atoms, resulting in different chemical and biological properties.

6,8-Dichlorochroman-4-amine: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and applications.

6,8-Difluorochroman-4-amine: Fluorine atoms instead of bromine, affecting the compound’s electronic properties and interactions.

Uniqueness: 6,8-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for specific chemical transformations and applications that are not feasible with its analogs .

Actividad Biológica

6,8-Dibromochroman-4-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chroman ring with bromine substituents at the 6th and 8th positions and an amine group at the 4th position. Its molecular formula is C9H9Br2N with a molar mass of approximately 306.98 g/mol . The presence of bromine atoms enhances its reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H9Br2N |

| Molar Mass | 306.98 g/mol |

| IUPAC Name | 6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

| CAS Number | 1273650-78-4 |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. For instance, research has shown that compounds with similar structures often interact with bacterial ribosomes or cell wall synthesis pathways .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It appears to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and survival.

- Interaction with DNA : Some studies suggest that it might bind to DNA and interfere with replication processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atoms enhance its binding affinity due to their electronegative nature, which can stabilize interactions with protein targets.

Key Mechanisms Include:

- Enzyme Inhibition : It may act as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling pathways critical for cell function .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects compared to control groups. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. Flow cytometry analyses confirmed the induction of programmed cell death in treated cells .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6,8-Dichlorochroman-4-amine | Contains chlorine instead of bromine | Altered reactivity and biological activity |

| Chroman-4-amine | Lacks both bromines | Simpler structure with different properties |

| (R)-7,8-Dibromochroman-4-amine | Bromination at different positions | Variation in reactivity due to positional changes |

Propiedades

Fórmula molecular |

C9H9Br2NO |

|---|---|

Peso molecular |

306.98 g/mol |

Nombre IUPAC |

6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |

Clave InChI |

APVVAAYLNZOHRU-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=C(C1N)C=C(C=C2Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.